molecular formula C18H18ClN3O B7504595 N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide

N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide

Cat. No.: B7504595
M. Wt: 327.8 g/mol
InChI Key: CWHDXMIRWJETOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide, also known as CMFDA, is a chemical compound that has a wide range of applications in scientific research. It is a fluorescent dye that can be used to label cells, proteins, and other biological molecules. The synthesis method for CMFDA is relatively simple and involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-ethylbenzimidazole in the presence of an appropriate solvent. In

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide involves the covalent binding of the dye to cellular proteins and other biomolecules. The dye has a chloromethyl group that reacts with the amino groups of proteins and other biomolecules, resulting in the formation of a stable covalent bond. This covalent bond allows the dye to remain bound to the labeled molecule even under harsh conditions such as fixation and permeabilization.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with cellular processes such as proliferation, differentiation, and apoptosis. It is also non-toxic and does not induce any significant changes in cellular morphology or function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide is its high sensitivity and specificity for labeling cells and proteins. It is also relatively easy to use and does not require any specialized equipment or expertise. However, there are some limitations to the use of this compound. It is not suitable for long-term tracking of cells or proteins, as the dye can be diluted or degraded over time. It is also not suitable for use in tissues or organisms with high autofluorescence, as this can interfere with the detection of the dye.

Future Directions

There are several future directions for the use of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide in scientific research. One area of interest is the development of new fluorescent dyes with improved sensitivity and specificity for labeling cells and proteins. Another area of interest is the use of this compound in combination with other imaging techniques such as confocal microscopy and super-resolution microscopy. Finally, the use of this compound in vivo for tracking and monitoring stem cells and other therapeutic agents is an area of active research.

Synthesis Methods

The synthesis of N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-ethylbenzimidazole in the presence of an appropriate solvent. The reaction takes place at room temperature and can be completed within a few hours. The final product is obtained by recrystallization from an appropriate solvent. The chemical structure of this compound is shown below:

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide has a wide range of applications in scientific research. It is a fluorescent dye that can be used to label cells, proteins, and other biological molecules. It has been used to study the localization and trafficking of proteins in live cells, as well as to study the dynamics of cellular processes such as mitosis and apoptosis. This compound has also been used to label stem cells for tracking and monitoring in vivo.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-3-17-20-15-6-4-5-7-16(15)22(17)11-18(23)21-14-9-8-12(2)10-13(14)19/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHDXMIRWJETOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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